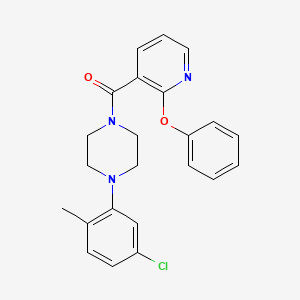

1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine

説明

特性

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-17-9-10-18(24)16-21(17)26-12-14-27(15-13-26)23(28)20-8-5-11-25-22(20)29-19-6-3-2-4-7-19/h2-11,16H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWNHGJVYQWNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution reactions: Introducing the 5-chloro-2-methylphenyl and 2-phenoxypyridine-3-carbonyl groups through nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

Scaling up reactions: Using larger reactors and continuous flow processes.

Catalysis: Employing catalysts to increase reaction efficiency.

Automation: Utilizing automated systems for precise control of reaction conditions.

化学反応の分析

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine exhibit promising anticancer properties. For example, phenylpiperazine derivatives have been evaluated for their efficacy against various cancer cell lines, including breast and lung cancer. Preliminary studies suggest that modifications to the piperazine ring can enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies on related piperazine derivatives reveal significant effectiveness against a range of bacterial strains. The structural characteristics of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine may contribute to its potential as an antimicrobial agent, particularly through mechanisms involving disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Central Nervous System Effects

Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound may exhibit anxiolytic or antidepressant effects by modulating these pathways. Research into related compounds suggests that structural modifications can lead to enhanced receptor affinity and selectivity, potentially making this compound a candidate for treating mood disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine typically involves multi-step processes that include the formation of piperazine rings and subsequent acylation reactions. Understanding the SAR is crucial for optimizing its pharmacological profiles:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution on the phenyl ring | Increases lipophilicity, enhancing cellular uptake |

| Carbonyl group at the piperazine position | Potentially increases binding affinity to target receptors |

| Phenoxy group | Modulates interactions with biological targets, possibly enhancing selectivity |

These modifications can significantly impact the compound's biological activity and therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the applications of similar compounds:

Cardiovascular Applications

Alpha-1 adrenergic antagonists derived from piperazine structures have been shown to effectively manage hypertension and heart failure symptoms. The selectivity of these compounds for alpha-1 receptors suggests that 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine could be explored for cardiovascular therapies .

Acaricidal Activity

A study on phenylpiperazine derivatives found that certain compounds exhibited significant acaricidal activity against agricultural pests such as Tetranychus urticae. This highlights the potential agricultural applications of related piperazine derivatives in pest management strategies .

作用機序

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

類似化合物との比較

Data Tables

Table 1: Structural and Physical Properties Comparison

生物活性

1-(5-Chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine (CAS No. 1022731-91-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine is C24H23Cl2N3O2, with a molecular weight of 456.37 g/mol. The compound features a piperazine ring substituted with a chloro-methyl phenyl group and a phenoxypyridine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with piperazine structures often exhibit diverse biological activities, including:

- Anticancer Activity : Compounds similar to 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine have shown cytotoxic effects against various cancer cell lines.

- Inhibition of Enzymatic Activity : Piperazine derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases and mood disorders.

The biological mechanisms of action for this compound can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in neurotransmitter regulation, potentially impacting conditions like Alzheimer's disease.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in cancer proliferation and neurodegeneration.

Anticancer Studies

A study focusing on piperazine derivatives found that compounds structurally related to 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine exhibited significant cytotoxicity against MCF7 breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition Studies

Research on piperazine derivatives has demonstrated their potential as selective inhibitors of MAO-B, with some compounds showing IC50 values in the low micromolar range. This suggests that 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine could be further explored for its neuroprotective effects .

Data Table: Biological Activities of Related Piperazine Derivatives

Q & A

Q. What synthetic methodologies are employed to synthesize 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine?

The synthesis involves multi-step reactions, starting with functionalization of the piperazine core. The 5-chloro-2-methylphenyl group is introduced via nucleophilic substitution (e.g., SNAr or Buchwald-Hartwig coupling), followed by coupling the 2-phenoxypyridine-3-carbonyl moiety through amidation or acylation. Protecting groups like tert-butyl carbamate (Boc) are often used to prevent side reactions. Catalysts such as palladium complexes (e.g., Pd(OAc)₂) or triethylamine optimize yields. Final purification employs column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- 1H/13C NMR : Confirms substitution patterns on the piperazine ring and aromatic protons (e.g., distinguishing chloro-methylphenyl resonances).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation pathways.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound for enhanced bioavailability?

Optimization strategies include:

- Solubility Enhancement : Introducing polar groups (e.g., hydroxyl or amine) on the pyridine or phenyl rings.

- Metabolic Stability : Blocking labile sites (e.g., replacing hydrogen with fluorine at para positions) to reduce cytochrome P450-mediated degradation.

- LogP Adjustment : Modifying substituents to balance lipophilicity (e.g., Cl vs. CH₃ groups) for improved membrane permeability. Preclinical studies in rodent models (e.g., oral gavage in rats) assess bioavailability, guided by precedents from piperazine-based CCR5 antagonists where structural truncation improved oral absorption .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

Discrepancies may arise from poor ADME properties. Methodological steps include:

- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis).

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, which correlates with pharmacological activity.

- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Link plasma concentrations to target engagement in vivo. For example, if in vitro IC₅₀ is 10 nM but in vivo efficacy is absent, consider prodrug strategies to enhance bioavailability, as seen in neuroactive piperazines .

Q. What structure-activity relationship (SAR) trends are observed in analogous piperazine derivatives?

SAR studies highlight:

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the phenyl ring enhance receptor binding (e.g., anti-malarial activity increases with nitro groups at the 3-position ).

- Substituent Bulkiness : Bulky groups (e.g., phenoxy on pyridine) improve selectivity by reducing off-target interactions.

- Positional Effects : Ethoxy vs. methoxy groups at pyridine positions alter solubility and metabolic stability. For example, 3-ethoxy derivatives exhibit higher stability than 2-ethoxy analogs .

Data Contradiction Analysis

Q. How to address inconsistent results in receptor binding assays across studies?

Potential factors include:

- Assay Conditions : Variations in buffer pH or ionic strength (e.g., Tris vs. HEPES buffers) affect protonation states of the piperazine nitrogen, altering binding affinity.

- Receptor Isoforms : Differential activity against receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) may explain discrepancies.

- Ligand Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC before assays .

Comparative Methodological Insights

Q. What are the advantages of computational docking vs. experimental mutagenesis for studying target interactions?

- Docking : Predicts binding modes using software (e.g., AutoDock Vina) and identifies key residues (e.g., hydrogen bonds with piperazine NH groups). Limited by force field accuracy.

- Mutagenesis : Validates predictions experimentally (e.g., alanine scanning of receptor residues). Combines well with SPR (surface plasmon resonance) for kinetic analysis (e.g., KD measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。